REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[H-].[Na+].[CH3:14][O:15][C:16](=O)[O:17]C.Cl>O1CCCC1>[CH3:14][O:15][C:16](=[O:17])[NH:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)OC
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 16 hours at ambient temperature under nitrogen
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed via filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
upon crystallization from ethanol
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC1=NC(=NC(=N1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |